

8-Bromo-6-methoxyquinoline IUPAC name and synonyms

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Compound of Interest

Compound Name: 8-Bromo-6-methoxyquinoline

Cat. No.: B1267094

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An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline

This technical guide provides a comprehensive overview of **8-bromo-6-methoxyquinoline**, a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and potential applications.

Nomenclature

The compound is systematically named according to IUPAC rules, and it is also known by several other identifiers in various chemical databases and commercial catalogs.

Identifier Type	Value
IUPAC Name	8-bromo-6-methoxyquinoline[1]
CAS Number	50488-36-3[1][2]
Molecular Formula	C10H8BrNO[2]
Molecular Weight	238.084 g/mol [2]
Synonyms	NSC130788, SCHEMBL4810431, CTK4J2688, DTXSID90299446, ZINC1717567, 6950AB, ANW-69308, MFCD11110269, AKOS015897035[2]

Physicochemical Properties

The physical and chemical properties of **8-bromo-6-methoxyquinoline** are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.

Property	Value	Reference
Appearance	White to off-white solid	[3]
Melting Point	65-66 °C	[2]
Boiling Point	329 °C at 760 mmHg	[2]
Density	1.516 g/cm ³ (Predicted)	[2][3]
Flash Point	152.8 °C	[2]
Refractive Index	1.64	[2]
XLogP3	2.7	[2]
PSA (Polar Surface Area)	22.1 Å ²	[2]

Synthesis and Reactivity

8-Bromo-6-methoxyquinoline serves as a key intermediate in the synthesis of more complex molecules. Its synthesis can be achieved through several routes, and its structure allows for a variety of chemical transformations.

Synthetic Protocols

A common and straightforward method for the synthesis of **8-bromo-6-methoxyquinoline** involves the direct bromination of 6-methoxyquinoline.^[4] An alternative conceptual pathway can be adapted from the general Skraup synthesis for quinolines.

Experimental Protocol: Synthesis via Skraup Reaction and Bromination

This two-step protocol outlines the synthesis of the precursor 6-methoxyquinoline followed by its selective bromination.

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

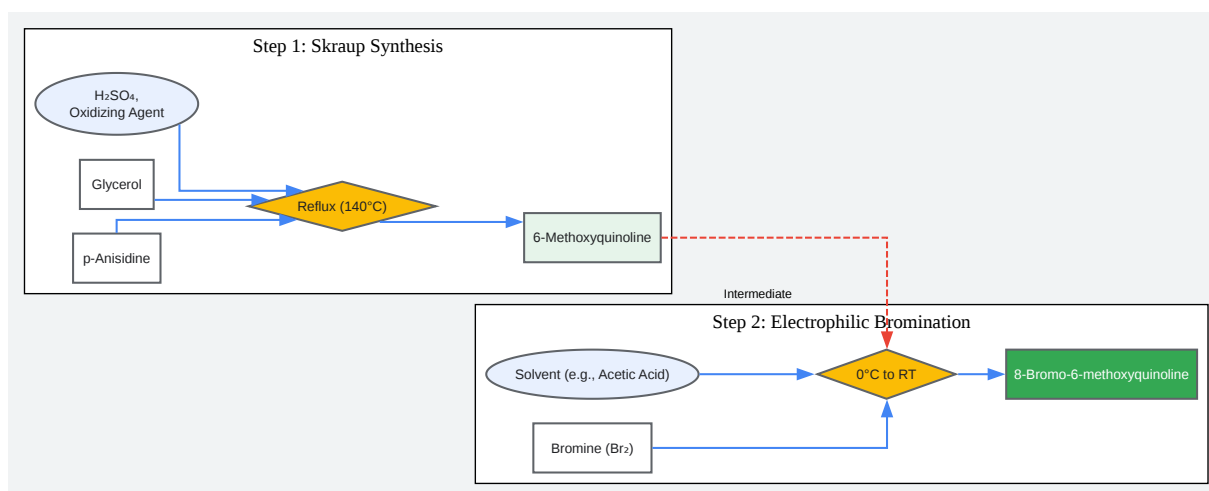
The Skraup reaction is a classic method for synthesizing quinolines from anilines.^{[5][6]}

- Reactants: p-Anisidine (p-methoxyaniline), glycerol, a mild oxidizing agent (e.g., p-nitrotoluene or arsenic acid), and concentrated sulfuric acid.
- Procedure:
 - In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-anisidine, glycerol, and the oxidizing agent in a round-bottom flask equipped with a reflux condenser. The reaction is highly exothermic.
 - Heat the mixture to approximately 140°C and maintain reflux for 8-9 hours.^[5]
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully pour the reaction mixture onto crushed ice and neutralize it with a sodium hydroxide solution until a pH of ~5.5 is reached.^[5]
 - The crude 6-methoxyquinoline often separates as an oil or solid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure 6-methoxyquinoline.

Step 2: Bromination of 6-Methoxyquinoline

- Reactants: 6-Methoxyquinoline, bromine (Br_2), and a suitable solvent (e.g., acetic acid or chloroform).
- Procedure:
 - Dissolve 6-methoxyquinoline in the chosen solvent in a flask protected from light.
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction should be monitored to control the selective introduction of the bromine atom at the 8-position.^[4]
 - After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
 - Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.
 - Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent, wash the organic layer, dry it, and evaporate the solvent.
 - Purify the resulting **8-bromo-6-methoxyquinoline** by recrystallization or column chromatography.



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Caption: Synthetic pathway for **8-Bromo-6-methoxyquinoline**.

Chemical Reactivity

The chemical reactivity of **8-bromo-6-methoxyquinoline** is characterized by the functionalities present in its structure:

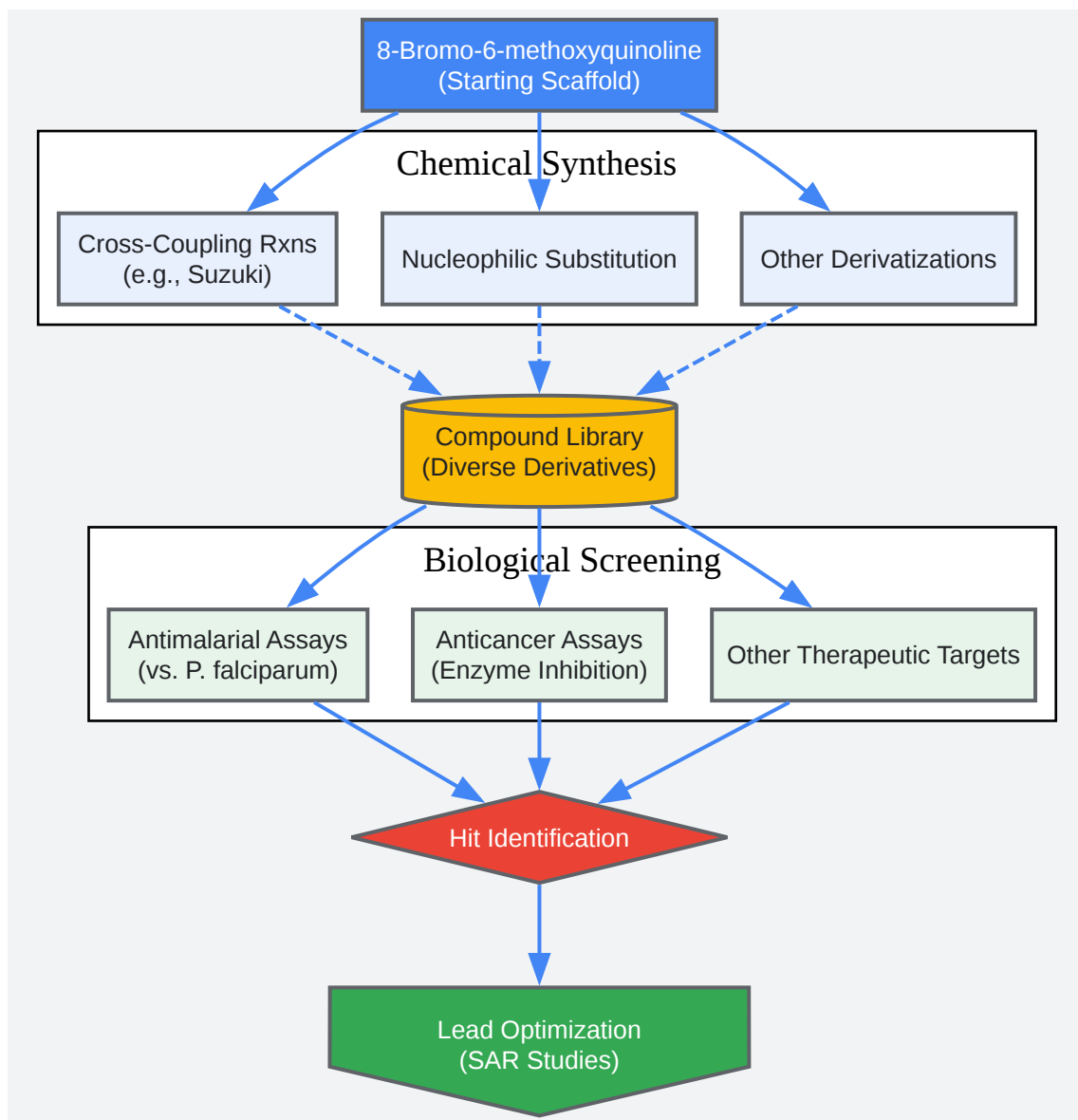
- **Nucleophilic Substitution:** The bromine atom at the 8-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols) to create a diverse library of derivatives.^[4]
- **Cross-Coupling Reactions:** The bromo-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

- Reduction: The quinoline ring system can be reduced, for example, through catalytic hydrogenation, to yield the corresponding tetrahydroquinoline derivatives.[\[4\]](#)

Applications and Biological Relevance

8-Bromo-6-methoxyquinoline is a valuable scaffold in drug discovery and a building block in organic synthesis.

- Medicinal Chemistry: It is primarily investigated for its potential as an antimalarial agent, showing efficacy against *Plasmodium falciparum* by interfering with the parasite's life cycle. [\[4\]](#) Its derivatives are also explored for anticancer activity, potentially through enzyme inhibition.[\[4\]](#)
- Chemical Research: The compound is used as a precursor for synthesizing more complex heterocyclic molecules, including novel phthalonitriles and inhibitors of tubulin polymerization or bacterial DNA gyrase.[\[4\]](#)
- Materials Science: Due to its aromatic structure, it has found applications in the synthesis of dyes and fluorescent sensors.[\[4\]](#)



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Caption: Drug discovery workflow starting from **8-bromo-6-methoxyquinoline**.

This guide provides a foundational understanding of **8-bromo-6-methoxyquinoline**. Further in-depth research into specific reaction conditions and biological assays is recommended for any practical application.

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